

# Isolation of Linagliptin Impurity D using preparative HPLC

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## Compound of Interest

Compound Name: *Linagliptin Emp Impurity D*

Cat. No.: *B13852037*

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Application Note: Isolation of Linagliptin Impurity D (N-Boc Intermediate) via Preparative HPLC

## Executive Summary

Objective: To isolate and characterize Linagliptin Impurity D (N-Boc-Linagliptin intermediate) from crude reaction mixtures or enriched mother liquors with >98% purity. Target Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals. Significance: Linagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes.[1][2] Impurity D (CAS 666816-91-7) represents the penultimate intermediate (N-Boc protected form). Its isolation is critical for establishing Reference Standards (RS) required for ICH Q3A/B compliance and method validation. Core Challenge: Separating the highly hydrophobic Boc-protected precursor from the polar, basic active pharmaceutical ingredient (API) while maintaining solubility and peak shape at high loading.

## Chemical Background & Target Identification

To ensure scientific accuracy, we define the specific target impurity for this protocol, as nomenclature can vary between suppliers.

- Target: Linagliptin Impurity D (N-Boc Intermediate)
- Chemical Name: tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate[3][4]

- CAS Number: 666816-91-7[3][4][5]
- Origin: Process Related Impurity.[6][7] Arises from incomplete deprotection of the tert-butyloxycarbonyl (Boc) group during the final synthetic step.
- Physicochemical Difference:
  - Linagliptin (API): Contains a free primary amine.[1] High polarity, basic (pKa ~8.6).
  - Impurity D: Contains a Boc-protected amine. Significantly higher lipophilicity (Hydrophobic), reduced basicity.

## Method Development Strategy

The isolation strategy leverages the drastic difference in hydrophobicity introduced by the Boc group. While the API elutes early due to its polarity, the Boc-impurity will exhibit strong retention on C18 stationary phases.

## Critical Decision: Mobile Phase pH

- Option A: Acidic pH (Formic Acid/TFA): Protonates the API, improving solubility but potentially causing peak tailing due to silanol interactions.
- Option B: Basic pH (Ammonium Bicarbonate, pH 10): Recommended. Keeps the API in its free-base form. For basic drugs like Linagliptin, high pH often yields sharper peaks and higher loading capacity on hybrid-silica C18 columns.

Selected Strategy: Gradient elution on C18 using a volatile basic buffer (Ammonium Bicarbonate) to facilitate direct lyophilization.



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Figure 1: Isolation Workflow from Crude to Reference Standard.

## Experimental Protocol

### Reagents & Materials

Component	Grade/Specification	Function
Stationary Phase	Hybrid C18 Prep Column (e.g., XBridge BEH C18 or Gemini NX-C18), 5 µm, 19 x 150 mm	Separation (High pH stable)
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH <sub>4</sub> OH)	Weak basic buffer
Mobile Phase B	Acetonitrile (HPLC Grade)	Organic modifier
Diluent	50:50 Methanol:Water	Sample solubilization

### Sample Preparation (Enrichment)

If Impurity D is present at <0.5%, direct isolation is inefficient. Perform Mother Liquor Enrichment:

- Collect mother liquor from the final crystallization step.
- Evaporate solvent to near dryness.
- Re-dissolve residue in minimal Methanol.
- Filtration: Pass through a 0.45 µm PTFE filter to remove particulates.
- Concentration: Adjust to ~50-100 mg/mL.

### Analytical Method (QC & Scouting)

Before scaling up, confirm retention times.

- Column: C18 Analytical (4.6 x 150 mm, 3.5 µm).
- Flow: 1.0 mL/min.[8]

- Gradient: 5% B to 90% B over 15 mins.
- Detection: UV 225 nm (Carbonyl absorbance) and 294 nm (Xanthine core).
- Expected Result: Linagliptin elutes ~6-8 min; Impurity D elutes ~12-14 min (Significant lag due to Boc group).

## Preparative Isolation Protocol

System: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

- Equilibration: Flush column with 90% MP-A / 10% MP-B for 10 CV (Column Volumes).
- Loading: Inject 500  $\mu$ L - 2 mL (depending on column capacity). Tip: Do not overload volume; overload concentration instead to maintain band sharpness.
- Gradient Program:
  - 0-2 min: Hold 10% B (Desalting/Injection pulse).
  - 2-20 min: Linear ramp 10% -> 80% B.
  - 20-25 min: Hold 95% B (Wash lipophilic dimers).
  - 25-30 min: Re-equilibrate 10% B.
- Collection Logic:
  - Threshold: Collect peaks > 50 mAU.
  - Time Windows: Discard the massive main peak (Linagliptin). Collect the late-eluting peak (Impurity D).
  - Note: Impurity D will likely be the largest peak after the main drug peak.

## Post-Run Processing

- Pooling: Analyze individual fractions by Analytical HPLC. Pool fractions with purity >98%.

- Solvent Removal:
  - Rotary evaporate Acetonitrile at  $<40^{\circ}\text{C}$  (Boc groups are thermally stable but caution is best).
  - Lyophilize the remaining aqueous phase to remove Ammonium Bicarbonate (it sublimates).
- Storage: Store at  $-20^{\circ}\text{C}$  under Argon/Nitrogen.

## Results & Discussion

### Chromatographic Behavior

The separation relies on the Hydrophobic Subtraction Model.

- Linagliptin: The free amine interacts with water/buffer, eluting early.
- Impurity D: The tert-butyl carbamate shields the polar amine and adds a bulky lipophilic group. This results in a retention factor ( ) typically 2-3x higher than the API.

### Purity & Structural Confirmation

Upon isolation, the structure must be validated:

- Mass Spectrometry (ESI+): Look for (approx).
  - Diagnostic: A fragment loss of 100 Da (Boc group) in MS/MS confirms the identity.
- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Key Signal: A strong singlet integrating for 9 protons at ppm (tert-butyl group).
  - Absence: The broad singlet of the free primary amine (

ppm) seen in Linagliptin will be replaced/shifted to a carbamate NH signal ( ppm).

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Broad Peaks	Sample solvent too strong (100% MeOH).	Dilute sample with water (50:50 MeOH:H <sub>2</sub> O) before injection to focus the band.
Co-elution	Gradient too steep.	Use a "Shallow Gradient" segment (e.g., 40-60% B over 20 mins) specifically where Impurity D elutes.
Low Recovery	Precipitation in the column.	Ensure the sample is fully soluble in the starting mobile phase. Switch to Formic Acid (pH 2) if basic solubility is poor.
Ghost Peaks	Carryover of lipophilic impurities.	Add a "Sawtooth" wash (95% B -> 10% B -> 95% B) between runs.

## References

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## Sources

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